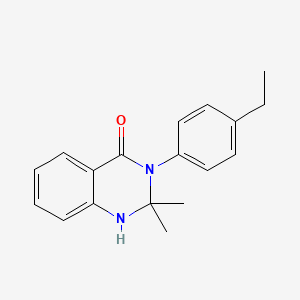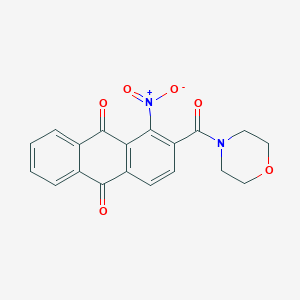![molecular formula C26H28N2O4 B15007015 N,N'-bis[2-(benzyloxy)ethyl]benzene-1,3-dicarboxamide](/img/structure/B15007015.png)
N,N'-bis[2-(benzyloxy)ethyl]benzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N3-BIS[2-(BENZYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two benzyl ether groups attached to the ethyl chains, which are further connected to a benzene ring through amide linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS[2-(BENZYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of benzyl alcohol with ethylene oxide to form benzyl ethylene glycol ether. This intermediate is then reacted with isophthaloyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often involve refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N3-BIS[2-(BENZYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The benzyl ether groups can be oxidized to form benzaldehyde derivatives.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl ethers.
Wissenschaftliche Forschungsanwendungen
N1,N3-BIS[2-(BENZYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N1,N3-BIS[2-(BENZYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1,N3-BIS[2-(SULFANYLETHYL)]BENZENE-1,3-DICARBOXAMIDE: Known for its mercury chelating properties.
N1,N3-BIS[2-(HYDROXYETHOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE: Used in the synthesis of coordination polymers.
Uniqueness
N1,N3-BIS[2-(BENZYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE is unique due to its benzyl ether groups, which impart distinct chemical reactivity and potential for forming stable complexes with metal ions. This makes it particularly valuable in applications requiring specific ligand properties and stability.
Eigenschaften
Molekularformel |
C26H28N2O4 |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
1-N,3-N-bis(2-phenylmethoxyethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H28N2O4/c29-25(27-14-16-31-19-21-8-3-1-4-9-21)23-12-7-13-24(18-23)26(30)28-15-17-32-20-22-10-5-2-6-11-22/h1-13,18H,14-17,19-20H2,(H,27,29)(H,28,30) |
InChI-Schlüssel |
BWGQEZXSILSZDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCNC(=O)C2=CC(=CC=C2)C(=O)NCCOCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B15006934.png)
![4-[(Z)-(2-{6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-2-methoxy-6-nitrophenol](/img/structure/B15006940.png)


![ethyl (2Z)-2-cyano-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B15006959.png)

![N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B15006976.png)
![Acetic acid, (3,6,11-trioxo-6,11-dihydro-3H-1-thia-2-azacyclopenta[a]anthracen-2-yl)-, methyl ester](/img/structure/B15006983.png)
![3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15006990.png)

![7-[4-imino-4-(morpholin-4-yl)butyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007009.png)
![N-[2-(Adamantan-1-YL)ethyl]-2-ethoxy-5-(methoxymethyl)benzene-1-sulfonamide](/img/structure/B15007021.png)

![7-(Naphthalen-1-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15007029.png)
